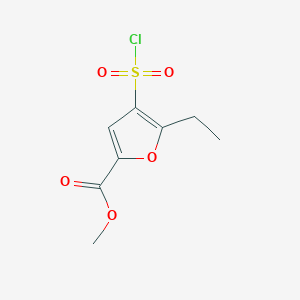

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate

Vue d'ensemble

Description

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is an organosulfur compound that features a furan ring substituted with a chlorosulfonyl group and an ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate typically involves the chlorosulfonylation of a furan derivative. One common method includes the reaction of 5-ethylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as aliphatic and heterocyclic amines, alcohols, and thiols in the presence of a base like triethylamine.

Reduction: Tin(II) chloride in aqueous or alcoholic media.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate thiols.

Reduction: Sulfonamides or thiols.

Hydrolysis: 5-ethylfuran-2-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate as an anticancer agent. The compound has shown efficacy against various cancer cell lines, suggesting its role in the development of new chemotherapeutic agents. Its mechanism appears to involve the inhibition of specific pathways critical for cancer cell proliferation and survival.

1.2 Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its sulfonyl group is believed to interact with targets involved in inflammatory responses, potentially leading to reduced symptoms in conditions such as rheumatoid arthritis and other autoimmune disorders.

1.3 Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for antibiotic development.

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly in controlling weeds in agricultural settings. Its mechanism involves disrupting metabolic pathways in target plants, leading to effective weed management strategies.

2.2 Insecticidal Properties

this compound has shown promise as an insecticide. Laboratory studies indicate that it affects the nervous system of insects, providing a basis for developing new pest control agents that are less harmful to non-target species.

Material Science

3.1 Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.

3.2 Coating Applications

The compound's chemical properties make it suitable for use in protective coatings that require resistance to chemicals and environmental degradation. Research is ongoing to explore its effectiveness in various coating formulations.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but with a benzene ring instead of a furan ring.

Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group instead of an ester.

Sulfonimidates: Organosulfur compounds with a sulfonyl group attached to a nitrogen atom

Uniqueness

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is unique due to the presence of both a furan ring and a chlorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Activité Biologique

Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity. This article explores its biological activity, synthetic pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound features a furan ring with a chlorosulfonyl substituent, making it an electrophilic compound that can participate in various chemical reactions. The presence of the chlorosulfonyl group enhances its reactivity towards nucleophiles, allowing for the formation of sulfonamide derivatives, which are prevalent in pharmaceutical compounds.

Synthesis

The synthesis typically involves the chlorosulfonylation of 5-ethylfuran-2-carboxylic acid using chlorosulfonic acid, followed by esterification with methanol. This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to form sulfonamide linkages, which are critical in drug design. The chlorosulfonyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. This compound has shown potential in inhibiting inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a key role in inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(chlorosulfonyl)benzoate | Structure | Moderate antibacterial activity |

| Chlorosulfonyl isocyanate | Structure | Inhibits NLRP3 inflammasome |

| Methyl 5-hydroxymethyl-2-furan carboxylate | Structure | Antioxidant properties |

This compound stands out due to its unique furan structure combined with a chlorosulfonyl group, enhancing its reactivity compared to other sulfonamide derivatives.

Case Studies

- Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound effectively inhibit the NLRP3 inflammasome, reducing pro-inflammatory cytokines such as IL-1β and IL-18. This inhibition could lead to therapeutic applications in diseases characterized by chronic inflammation .

- Antitumor Potential : A study on related furan derivatives demonstrated their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, showing a complete reduction in tumor cell viability. These findings suggest that further exploration into this compound could reveal similar antitumor properties .

Propriétés

IUPAC Name |

methyl 4-chlorosulfonyl-5-ethylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-3-5-7(15(9,11)12)4-6(14-5)8(10)13-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELHDUGJCCZDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.